N-(2-acetylphenyl)-3,5-dichlorobenzenesulfonamide
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Overview
Description
N-(2-acetylphenyl)-3,5-dichlorobenzenesulfonamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of an acetylphenyl group and a dichlorobenzenesulfonamide moiety, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-acetylphenyl)-3,5-dichlorobenzenesulfonamide typically involves the acylation of 2-acetylphenylamine with 3,5-dichlorobenzenesulfonyl chloride. This reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-acetylphenyl)-3,5-dichlorobenzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.
Oxidation and Reduction: The acetyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Electrophilic Aromatic Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Electrophilic Aromatic Substitution: Halogenating agents like chlorine or bromine, and nitrating agents like nitric acid and sulfuric acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted sulfonamides.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Electrophilic Aromatic Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-(2-acetylphenyl)-3,5-dichlorobenzenesulfonamide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(2-acetylphenyl)-3,5-dichlorobenzenesulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active sites of COX and LOX enzymes, preventing the conversion of arachidonic acid to pro-inflammatory mediators . This inhibition reduces inflammation and has potential therapeutic applications in treating inflammatory diseases and cancer .
Comparison with Similar Compounds
Similar Compounds
N-(2-acetylphenyl)benzamide: Similar structure but lacks the dichlorobenzenesulfonamide moiety.
2-acetylphenylamine: Precursor in the synthesis of N-(2-acetylphenyl)-3,5-dichlorobenzenesulfonamide.
3,5-dichlorobenzenesulfonyl chloride: Reactant used in the synthesis.
Uniqueness
This compound is unique due to the presence of both acetylphenyl and dichlorobenzenesulfonamide groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit multiple enzymes involved in inflammation and cancer makes it a valuable compound for medicinal chemistry research .
Properties
IUPAC Name |
N-(2-acetylphenyl)-3,5-dichlorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO3S/c1-9(18)13-4-2-3-5-14(13)17-21(19,20)12-7-10(15)6-11(16)8-12/h2-8,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUYVXACYZZFHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC(=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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